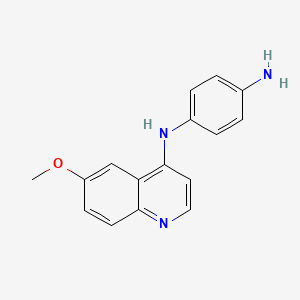
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-quinolyl-1,4-benzenediamine , is a chemical compound with the following molecular formula:
C6H8N2O
. It is commonly referred to as p-Aminoaniline or p-Phenylenediamine . This compound features an amino group (NH₂) and a quinoline ring, making it structurally interesting.Preparation Methods
Synthetic Routes:
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- can be synthesized through various methods:
Reductive Amination: Starting from 6-methoxy-4-quinolineamine, reductive amination with aniline yields the desired compound.
Sandmeyer Reaction: An alternative route involves diazotization of 6-methoxy-4-quinolineamine followed by coupling with aniline.
Other Methods: Variations include condensation reactions or cyclization of appropriate precursors.
Industrial Production:
Industrial-scale production typically involves optimized synthetic routes, often using reductive amination or Sandmeyer-type reactions. These methods ensure efficient yield and purity.
Chemical Reactions Analysis
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- participates in several chemical reactions:
Oxidation: It can undergo oxidation to form quinone derivatives.
Substitution: Electrophilic substitution reactions occur at the amino group.
Reduction: Reduction of the quinoline ring is possible. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid catalysts.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand.
Medicine: Explored for antitumor or antimicrobial properties.
Industry: Employed in dye synthesis and as a corrosion inhibitor.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- stands out due to its unique combination of aniline and quinoline moieties. Similar compounds include:
1,4-Benzenediamine (p-Phenylenediamine): Lacks the quinoline ring.
1,3-Benzenediamine, 4-methoxy-: Contains a methoxy group on the benzene ring.
N1-Methylbenzene-1,4-diamine: Features a methyl group on one of the amino groups.
Properties
| 1315346-17-8 | |
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-N-(6-methoxyquinolin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(10-13)16(8-9-18-15)19-12-4-2-11(17)3-5-12/h2-10H,17H2,1H3,(H,18,19) |
InChI Key |
PSGNKPWRMFCIQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)
![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)
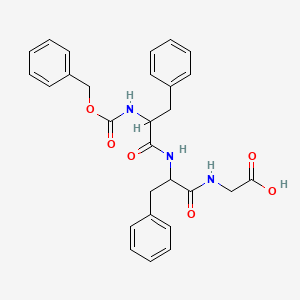
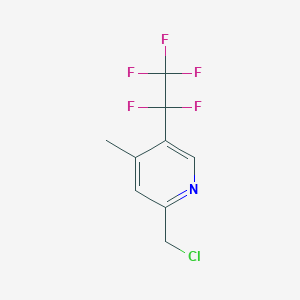
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)
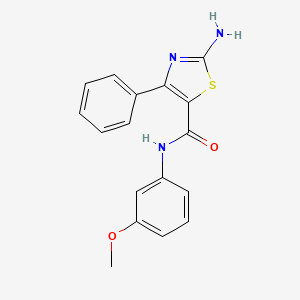
![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
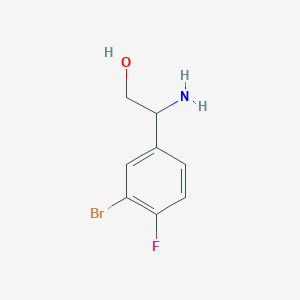
![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
